2-Chloro-2-oxo-1-phenylethyl acetate

Description

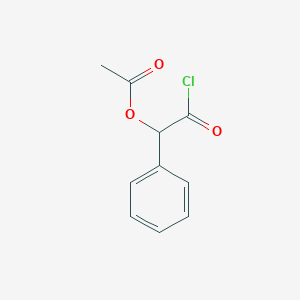

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-2-oxo-1-phenylethyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNQQVIUAZUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870897 | |

| Record name | 1-(Chloroformyl)benzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-63-7 | |

| Record name | O-Acetylmandeloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloroformyl)benzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1638-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloroformyl)benzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloroformyl)benzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2 Oxo 1 Phenylethyl Acetate

General Reaction Pathways

2-Chloro-2-oxo-1-phenylethyl acetate (B1210297) is a bifunctional compound containing both an acyl chloride and an ester group. This structure allows for a variety of chemical transformations, primarily centered around nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride and hydrolysis of the ester linkage. The reactivity of this molecule is dictated by the electrophilicity of the carbonyl carbons and the nature of the attacking nucleophiles.

Nucleophilic Substitution Reactions of the Chloro Group

The acyl chloride moiety is highly reactive towards nucleophiles due to the strong electron-withdrawing effect of both the chlorine atom and the adjacent carbonyl group, which makes the carbonyl carbon highly electrophilic. Nucleophilic attack on this carbon is followed by the elimination of the chloride ion, a good leaving group, resulting in a nucleophilic acyl substitution reaction.

Reactions of 2-Chloro-2-oxo-1-phenylethyl acetate with amine nucleophiles are expected to proceed readily to form amides. Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A subsequent deprotonation step, often by another molecule of the amine acting as a base, yields the corresponding N-substituted 2-acetoxy-2-oxo-N-phenylacetamide derivative and an ammonium (B1175870) chloride salt. The general reaction is a classic example of nucleophilic acyl substitution.

The reaction conditions for similar amination reactions can vary, but they are often carried out in the presence of a base to neutralize the HCl produced. For instance, related reactions involving the amination of similar substrates have been performed using a CuCl2-TBN (tert-butylamine) system under elevated temperatures. researchgate.net

Thiol nucleophiles, which are generally good nucleophiles, are expected to react with this compound in a manner analogous to amines. The sulfur atom of the thiol attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of a thioester. This reaction is a facile method for the synthesis of S-alkyl or S-aryl thioesters. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct.

The reaction of this compound with alcohol nucleophiles results in the formation of a new ester, a process known as alcoholysis. The oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. The subsequent loss of the chloride leaving group yields a protonated ester, which is then deprotonated to give the final ester product. This transesterification of the acyl chloride moiety is generally efficient. For this reaction to be selective for the acyl chloride, it should be performed under neutral or slightly basic conditions to avoid competing hydrolysis of the acetate ester.

Ester Hydrolysis Mechanisms and Conditions

The ester group in this compound can undergo hydrolysis to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis of the ester is a reversible process. quora.com The mechanism involves the protonation of the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by water. youtube.comchemguide.co.uk

The key steps in the acid-catalyzed hydrolysis are as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺), making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the original ester's alkoxy group.

Elimination of the alcohol: The protonated alkoxy group is a good leaving group (an alcohol), which is eliminated from the tetrahedral intermediate, reforming the carbonyl group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.comchemguide.co.uk

Base-Promoted Hydrolysis

Base-promoted hydrolysis, or saponification, of the ester functional group in this compound is a fundamental reaction that proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgfiveable.me This transformation is effectively irreversible because the final step involves an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid. chemistrysteps.com

The generally accepted mechanism for this reaction, known as the BAC2 (Base-promoted, Acyl-oxygen cleavage, bimolecular) mechanism, involves two primary stages:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the bond to the alkoxy group (-O-CH(Ph)C(O)Cl) cleaves, expelling it as a leaving group.

Deprotonation: The expelled alkoxide is a strong base and subsequently deprotonates the carboxylic acid formed in the previous step, yielding a carboxylate salt and the alcohol (1-chloro-1-oxo-2-phenylethan-2-ol). This final acid-base step drives the reaction to completion. chemistrysteps.com

It is important to note that the acyl chloride moiety is significantly more reactive towards nucleophiles, including hydroxide, than the ester. Therefore, under basic hydrolysis conditions, the acyl chloride would be expected to rapidly hydrolyze to a carboxylate. The discussion here focuses on the hydrolysis of the ester group as directed.

Reduction of the Carbonyl Group

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two distinct carbonyl groups: the highly reactive acyl chloride and the less reactive ester. The choice of reducing agent is critical in determining the reaction's outcome.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the acyl chloride and the ester functionalities. chemistrysteps.com The reduction of an acyl chloride with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to a primary alcohol. youtube.com Similarly, the ester group is reduced to a primary alcohol.

Milder reducing agents are required to achieve selective reduction. For instance, lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a sterically hindered and less reactive hydride source known to reduce acyl chlorides to aldehydes without further reduction. chemistrysteps.com

Chemo- and Stereoselective Reducing Agents

Achieving both chemo- and stereoselectivity in the reduction of this compound is a complex task. The primary targets for selective reduction are the two carbonyl groups, and the reaction's stereoselectivity is relevant to the formation of a new chiral center if the carbonyl at the existing chiral center is reduced.

Chemoselectivity: To selectively reduce the acyl chloride in the presence of the ester, a mild reducing agent is necessary.

Luche Reduction: The Luche reagent (NaBH₄/CeCl₃) is known for its ability to chemoselectively reduce ketones in the presence of esters. researchgate.net This reagent could potentially reduce the acyl chloride carbonyl to an alcohol while leaving the acetate group intact.

Hindered Hydride Reagents: As mentioned, reagents like LiAl(OtBu)₃H can selectively reduce acyl chlorides to aldehydes. chemistrysteps.com

Biocatalytic reductions using enzymes like ketoreductases have shown high stereoselectivity in the reduction of α-keto esters to optically pure α-hydroxy esters. oup.comnih.gov These enzymatic systems can often produce either the (R) or (S) alcohol with high enantiomeric excess, depending on the specific enzyme and substrate. oup.comabap.co.in

The following table illustrates potential outcomes from the selective reduction of the acyl chloride carbonyl using different types of reducing agents.

| Reducing Agent | Target Carbonyl | Primary Product | Stereoselectivity |

| LiAl(OtBu)₃H | Acyl Chloride | 2-Oxo-2-phenylethyl acetate | Not applicable (Aldehyde) |

| NaBH₄/CeCl₃ | Acyl Chloride | 2-Hydroxy-2-phenylethyl acetate | Diastereomeric mixture |

| Yeast Ketoreductase | Acyl Chloride | 2-Hydroxy-2-phenylethyl acetate | High (e.g., predominantly one diastereomer) |

Stereochemical Outcomes of Reactions

The stereochemical fate of the chiral center at the benzylic position is a critical aspect of reactions involving this compound. Depending on the reaction mechanism, the original configuration can be retained, inverted, or lost through racemization.

Retention vs. Inversion of Configuration at Chiral Centers

Nucleophilic substitution reactions at the chiral carbon (the carbon bonded to the acetate group) can proceed with either inversion or retention of configuration.

Inversion of Configuration (Sₙ2 Mechanism): A bimolecular nucleophilic substitution (Sₙ2) reaction involves a backside attack by the nucleophile on the chiral center. This attack occurs opposite to the leaving group (the acetate group), forcing the stereochemistry to invert, much like an umbrella flipping inside out in the wind. For a reaction of a primary or secondary substrate, such as the one , an Sₙ2 pathway typically leads to complete inversion of configuration. openstax.org For example, if the (R)-enantiomer were to react with a nucleophile via an Sₙ2 mechanism, the product would be the (S)-enantiomer.

Retention of Configuration: Retention of configuration is less common in simple Sₙ2 reactions but can occur through mechanisms involving two sequential inversions or through neighboring group participation. If a substituent on the molecule can first displace the leaving group internally (first inversion) and is then displaced by the external nucleophile (second inversion), the net result is retention of the original stereochemistry.

Racemization Phenomena in Transformations

Racemization, the formation of an equal mixture of both enantiomers from a single enantiomerically pure starting material, is the hallmark of a unimolecular nucleophilic substitution (Sₙ1) mechanism.

The Sₙ1 pathway involves a two-step process:

Formation of a Carbocation: The leaving group departs first, forming a planar carbocation intermediate. The benzylic position of this compound is capable of stabilizing a positive charge through resonance with the phenyl ring, making an Sₙ1 pathway plausible under appropriate conditions (e.g., polar protic solvent, non-basic nucleophile).

Nucleophilic Attack: The incoming nucleophile can attack the flat, achiral carbocation from either face with equal probability. Attack from one side leads to retention of the original configuration, while attack from the other side leads to inversion.

The result is a racemic or nearly racemic mixture of the two enantiomeric products. In practice, complete racemization is not always observed, as ion pairing between the leaving group and the carbocation can slightly favor attack from the side opposite to the departing leaving group, leading to a slight excess of the inversion product.

Postulated Chemical Reaction Mechanisms

Based on the functional groups present, several reaction mechanisms can be postulated for this compound.

Base-Promoted Ester Hydrolysis (BAC2): As detailed in section 3.1.2.2, this mechanism involves the nucleophilic addition of a hydroxide ion to the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the alkoxide leaving group. This is the standard pathway for the saponification of most esters. chemistrysteps.com

Nucleophilic Substitution at the Chiral Center (Sₙ1 and Sₙ2): The benzylic carbon bearing the acetate group is a secondary carbon, making it susceptible to substitution via both Sₙ1 and Sₙ2 pathways.

Sₙ2 Mechanism: With a strong, non-bulky nucleophile in a polar aprotic solvent, a concerted backside attack is favored, leading to inversion of stereochemistry.

Sₙ1 Mechanism: In a polar protic solvent with a weak nucleophile, the reaction may proceed through a resonance-stabilized benzylic carbocation. This pathway would result in racemization, producing a mixture of retention and inversion products.

Hydride Reduction of the Acyl Chloride: The reduction of the acyl chloride with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion (a good leaving group) to form an aldehyde. The aldehyde is more reactive than the starting acyl chloride and is immediately attacked by a second hydride equivalent, forming an alkoxide that is protonated upon workup to yield a primary alcohol. youtube.com

Influence of Functional Groups on Reactivity

The electronic nature of substituents on the phenyl ring is expected to exert a significant influence on the reactivity of the chloroacetyl and acetate functionalities. This influence is transmitted through both inductive and resonance effects, altering the electron density at the reactive centers.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the phenyl ring would inductively withdraw electron density from the benzylic carbon. This effect would further increase the electrophilicity of the carbonyl carbon of the chloroacetyl group, making it more susceptible to nucleophilic attack. Consequently, the rate of reactions involving nucleophilic substitution at the acyl chloride is expected to be enhanced.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) would increase the electron density on the phenyl ring through resonance and inductive effects. This would slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic acyl substitution compared to the unsubstituted parent compound.

The following table summarizes the expected qualitative effects of phenyl ring substituents on the reactivity of the acyl chloride moiety:

| Substituent Type | Position on Phenyl Ring | Expected Effect on Acyl Chloride Reactivity |

| Electron-Withdrawing (e.g., -NO₂) | para, ortho | Significant increase in reactivity |

| Electron-Withdrawing (e.g., -NO₂) | meta | Moderate increase in reactivity |

| Electron-Donating (e.g., -OCH₃) | para, ortho | Moderate decrease in reactivity |

| Electron-Donating (e.g., -OCH₃) | meta | Slight decrease in reactivity |

Novel Reactions and Transformations of this compound Scaffolds

The unique combination of functional groups in this compound opens up possibilities for its use as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds. While specific examples are not readily found in the literature, its structure suggests potential applications in several types of novel reactions.

One promising area is the synthesis of five-membered heterocycles such as oxazoles and thiazoles. The Hantzsch thiazole (B1198619) synthesis and related methodologies often utilize α-haloketones as key starting materials. This compound, with its α-chloro-α-oxo functionality, could potentially react with thioamides or thioureas to form thiazole derivatives. The reaction would likely proceed via initial nucleophilic attack of the sulfur atom on the benzylic carbon, followed by cyclization and dehydration. The presence of the acetate group could, however, lead to competing side reactions or influence the regioselectivity of the cyclization.

Similarly, reactions with amides or ureas could potentially lead to the formation of oxazole (B20620) or imidazole (B134444) derivatives. The general reaction scheme for such transformations is presented below:

| Reactant | Potential Heterocyclic Product |

| Thioamide (R-CSNH₂) | Thiazole derivative |

| Thiourea (H₂NCSNH₂) | Aminothiazole derivative |

| Amide (R-CONH₂) | Oxazole derivative |

| Urea (H₂NCONH₂) | Aminooxazole derivative |

Mechanistic investigations into these transformations would be crucial to understand the role of the acetate group and to optimize reaction conditions to favor the desired heterocyclic product. It is plausible that the acetate could be eliminated during the reaction sequence, or it could participate in the reaction mechanism, for example, through intramolecular catalysis.

Spectroscopic and Structural Elucidation of 2 Chloro 2 Oxo 1 Phenylethyl Acetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 2-Chloro-2-oxo-1-phenylethyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework, connectivity, and spatial arrangement can be obtained. Due to the limited availability of direct experimental data for the acyl chloride, spectral analysis often relies on data from the closely related and well-characterized precursor, (R)-O-acetylmandelic acid. nih.gov

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR provides fundamental insights into the chemical environment of each proton and carbon atom within the molecule. The analysis of (R)-O-acetylmandelic acid offers a robust reference for predicting the spectral characteristics of 2-Chloro-2-oxo-1-phenylethyl acetate. nih.gov

In the ¹H NMR spectrum, the methine proton (CH) attached to the chiral center is expected to appear as a singlet significantly downfield, influenced by the adjacent oxygen of the acetate and the carbonyl group. The methyl protons (CH₃) of the acetate group will also produce a distinct singlet. The aromatic protons of the phenyl group typically present as a complex multiplet due to their close chemical shifts and spin-spin coupling. nih.gov

The ¹³C NMR spectrum is equally informative. The carbonyl carbons of the ester and the acyl chloride are the most deshielded, appearing at the lowest field. The carbonyl carbon of an acyl chloride generally resonates at a similar or slightly higher chemical shift compared to a carboxylic acid. ucalgary.castackexchange.com The chiral methine carbon, the aromatic carbons, and the methyl carbon of the acetate group each appear at characteristic chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is extrapolated from experimental values for (R)-O-acetylmandelic acid. nih.gov

| Atom | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | Acetate Methyl | ~2.2 | ~20.6 |

| CH | Methine | ~6.0 | ~74.5 |

| C₆H₅ | Phenyl | ~7.4-7.5 (multiplet) | ~127-133 |

| C=O | Acetate Carbonyl | - | ~170.4 |

| C(O)Cl | Acyl Chloride Carbonyl | - | ~173-175 |

Note: The table is interactive and can be sorted by column headers.

Two-Dimensional NMR Techniques (COSY, NOESY) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the complete molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish through-bond proton-proton couplings. For this compound, cross-peaks would be expected between the methine proton and the ortho-protons of the phenyl ring, as well as among the aromatic protons themselves. This helps to confirm the connectivity within the phenyl spin system.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would be critical for confirming the three-dimensional structure. Key expected correlations would include cross-peaks between the methyl protons of the acetate group and the methine proton, and between the methine proton and the ortho-protons of the phenyl ring.

Resolution of Overlapping Signals and Proton Proximity Determination

A common challenge in the ¹H NMR spectrum of phenyl-containing compounds is the overlap of aromatic signals, which often appear as a single, unresolved multiplet. nih.gov 2D NMR techniques are crucial for overcoming this issue. COSY can help trace the coupling network within the aromatic ring, while heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) can correlate each aromatic proton to its directly attached carbon, aiding in definitive assignment.

Furthermore, NOESY is the primary method for determining proton proximity. The intensity of NOE cross-peaks is inversely proportional to the distance between the correlated protons, allowing for the mapping of spatial relationships within the molecule. This is particularly useful for establishing the relative orientation of the acetate and phenyl groups around the chiral center.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorptions corresponding to its two distinct carbonyl groups and other key bonds.

The most prominent features are the C=O stretching vibrations. The ester carbonyl (C=O) of the acetate group is expected to produce a strong band around 1750 cm⁻¹. Crucially, the acyl chloride carbonyl (C=O) gives rise to a characteristic and intense absorption at a higher frequency, typically around 1800 cm⁻¹, due to the strong inductive effect of the chlorine atom. ucalgary.ca Other significant bands include C-O stretching from the ester linkage and C-H stretching from the aromatic and methyl groups. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | ~1800 | Very Strong |

| Ester (Acetate) | C=O Stretch | ~1752 | Very Strong |

| Aromatic Ring | C-H Stretch | ~3030-3100 | Medium |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Medium-Weak |

| Ester | C-O Stretch | ~1200-1280 | Strong |

| Methyl | C-H Stretch | ~2950-3000 | Medium |

Note: The table is interactive and can be sorted by column headers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₀H₉ClO₃) is 212.024022 Da. chemspider.com HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass.

Predicted Key Fragmentation Pathways:

Loss of Chlorine Radical: Cleavage of the C-Cl bond to form an acylium ion [M-Cl]⁺.

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the acetyl group or the formation of an acetyl cation.

Formation of Benzoyl-related Cations: Fragmentation of the side chain could lead to the formation of stable aromatic cations.

Chiroptical Methods for Stereochemical Analysis

Given that this compound possesses a chiral center at the benzylic carbon, chiroptical methods are essential for its stereochemical analysis. Techniques such as Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light, which is a unique property of chiral molecules.

While specific ECD data for this compound is not published, the analysis of related mandelic acid derivatives provides a strong precedent. The ECD spectrum is highly sensitive to the absolute configuration at the chiral center. The phenyl chromophore and the carbonyl groups are the primary contributors to the chiroptical response. Theoretical calculations combined with experimental ECD measurements would allow for the unambiguous assignment of the (R) or (S) configuration of a given enantiomer. This comparison is a powerful tool for confirming the stereochemical outcome of asymmetric syntheses or resolution processes.

Polarimetry for Optical Activity Determination

Optical activity is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images. libretexts.org This property is characterized by the ability of a chiral compound to rotate the plane of plane-polarized light. pressbooks.publibretexts.org The instrument used to measure this rotation is a polarimeter. masterorganicchemistry.com The magnitude and direction of rotation are crucial indicators of a sample's stereochemical composition.

This compound possesses a chiral center at the carbon atom bonded to the phenyl and acetate groups, meaning it exists as a pair of enantiomers. The existence of specific enantiomers, such as (R)-2-Chloro-2-oxo-1-phenylethyl acetate, confirms its chiral nature. sigmaaldrich.com Enantiomers have identical physical properties, except for their interaction with plane-polarized light. masterorganicchemistry.com One enantiomer will rotate light in a clockwise direction (dextrorotatory, denoted as (+)), while its mirror image will rotate light in a counter-clockwise direction (levorotatory, denoted as (-)) by an equal magnitude. libretexts.org

The specific rotation, [α], is a standardized measure of a compound's optical activity, calculated from the observed rotation using the formula:

[α]Tλ = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL. libretexts.org

A sample containing an equal mixture of both enantiomers, known as a racemic mixture, will exhibit no optical activity because the rotations of the individual enantiomers cancel each other out. libretexts.orglibretexts.org The measurement of optical activity is therefore essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. libretexts.org

| Sample | Composition | Observed Rotation (α) | Specific Rotation [α] | Optical Activity |

|---|---|---|---|---|

| Enantiomer A | 100% (R)-enantiomer | Clockwise (+) | e.g., +X° | Active |

| Enantiomer B | 100% (S)-enantiomer | Counter-clockwise (-) | e.g., -X° | Active |

| Racemic Mixture | 50% (R) / 50% (S) | 0° | 0° | Inactive |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. It is the definitive method for determining the absolute and relative configuration of chiral molecules and for analyzing their preferred conformations in the solid state.

Analysis of Crystal Structures of Related Compounds

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic data exists for structurally related compounds. Analysis of these analogous structures offers significant insight into the likely structural features of the title compound. For example, the crystal structure of Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has been determined, revealing key details about its solid-state arrangement. nih.gov Similarly, studies on substituted N-phenacyl-pyridinium bromides and 2-phenacylbenzoxazoles provide a basis for understanding the molecular geometry and packing of molecules containing the phenacyl moiety. mdpi.comresearchgate.net

These studies typically report parameters such as the space group, unit cell dimensions, and atomic coordinates, which together define the crystal structure. For instance, the analysis of aroyl derivatives of furan (B31954) and benzofuran (B130515) has provided detailed crystal data, including space group and cell parameters, which are fundamental for structural comparison. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4830 (11) |

| b (Å) | 19.410 (4) |

| c (Å) | 11.060 (2) |

| β (°) | 95.16 (3) |

| Volume (ų) | 1172.3 (4) |

| Z (molecules/unit cell) | 4 |

Conformational Analysis from Solid-State Data

Crystallographic data is a primary source for conformational analysis, which examines the spatial arrangement of atoms in a molecule that can be changed by rotation about single bonds. researchgate.net The solid-state structure reveals the molecule's preferred conformation, which is influenced by a balance of intramolecular forces (e.g., steric hindrance) and intermolecular forces (e.g., crystal packing, hydrogen bonds). nih.gov

In the crystal structure of Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, the benzene (B151609) and thiazole (B1198619) rings are nearly coplanar, with a dihedral angle of 1.25 (3)°. nih.gov Analysis of other related structures, such as 1-phenyl-substituted tribenzsilatranes, shows how intermolecular interactions like C–H⋯π bonds can influence molecular packing and conformation. mdpi.com

Flexible molecules may exhibit conformational polymorphism, where different crystalline forms (polymorphs) contain molecules in different conformations. nih.gov This phenomenon highlights that the conformation observed in a single crystal structure represents a low-energy state under specific crystallization conditions but may not be the only accessible conformation. nih.gov Therefore, analyzing a range of related crystal structures is crucial for a comprehensive understanding of a molecule's conformational landscape. nih.gov

Methodological Strategies for Resolving Spectroscopic Discrepancies

In the process of elucidating the structure of a compound like this compound, it is not uncommon to encounter data from different spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) that appear to be contradictory. A systematic approach is required to resolve these discrepancies.

Initial Assessment and Documentation : The first step is to carefully document the spectral anomalies, noting the affected regions and the reproducibility of the issue. Comparing the spectra of the sample with that of a blank can help differentiate between instrument-related problems and sample-specific effects. azooptics.com

Cross-Verification of Data : A crucial strategy is to use information from one technique to validate another. For example, the molecular formula obtained from high-resolution mass spectrometry can be used to calculate the degrees of unsaturation (pi bonds or rings). This number must be consistent with the features observed in IR (e.g., C=O, C=C absorptions) and NMR (e.g., sp² hybridized carbons) spectra. youtube.com

Instrumental and Environmental Checks : Spectroscopic anomalies can often be traced to instrumental or environmental factors.

Baseline Instability : A drifting baseline in UV-Vis or IR spectra can compromise quantitative analysis and may be caused by instrument components not reaching thermal equilibrium or by environmental fluctuations. azooptics.com

Atmospheric Interference : In FTIR spectroscopy, inadequate purging of the sample compartment can lead to interfering absorption peaks from atmospheric water vapor and carbon dioxide. azooptics.com

Sample Preparation : Inconsistent sample preparation, such as variations in concentration or homogeneity, can lead to weak or missing signals. azooptics.com

By systematically applying these strategies, chemists can diagnose the root cause of spectroscopic discrepancies, leading to a confident and accurate structural elucidation of the target molecule.

Applications of 2 Chloro 2 Oxo 1 Phenylethyl Acetate in Organic Synthesis

Intermediate in Complex Molecule Synthesis

The primary application of 2-chloro-2-oxo-1-phenylethyl acetate (B1210297) and its analogues in organic synthesis is as an intermediate in the construction of more complex molecular frameworks. ontosight.ai Its structure provides a convenient scaffold for introducing a protected α-hydroxy-α-phenyl acetyl group into a target molecule. The acyl chloride moiety allows for facile reaction with a variety of nucleophiles, while the acetate group serves as a protecting group for the hydroxyl function, which can be removed at a later synthetic stage. This dual functionality makes it a valuable component in multistep syntheses leading to pharmaceuticals and agrochemicals. ontosight.ai

Synthesis of Chiral Intermediates and Enantiomerically Pure Compounds

The presence of a stereocenter at the carbon atom bearing the phenyl and acetate groups makes 2-chloro-2-oxo-1-phenylethyl acetate a crucial reagent for asymmetric synthesis. The compound can be prepared and utilized in its enantiomerically pure forms, such as (R)-2-chloro-2-oxo-1-phenylethyl acetate, allowing for the diastereoselective or enantioselective synthesis of chiral intermediates. ontosight.aisigmaaldrich.com

The synthesis of optically pure compounds is paramount in the pharmaceutical industry, where often only one enantiomer of a drug is responsible for the desired therapeutic effect. The use of chiral building blocks like (R)-2-chloro-2-oxo-1-phenylethyl acetate ensures the correct stereochemistry is incorporated early in the synthetic sequence, avoiding costly and often difficult resolution steps later on. ontosight.ai Methodologies such as enzymatic kinetic resolution are often employed to produce related chiral phenylethyl derivatives with high enantiomeric excess, highlighting the importance of stereocontrol in this class of compounds. scirp.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase / Ru/Al2O3 | Acetophenone | (R)-1-Phenylethyl acetate | >99% |

| PdZn/Al2O3 / Lipase | Acetophenone | (R)-1-Phenylethyl acetate | 32% |

This table presents data for the synthesis of a structurally related chiral compound, (R)-1-phenylethyl acetate, illustrating common strategies for achieving high enantioselectivity in this molecular family.

Preparation of Peptide Analogues and Related Biomolecules

The acyl chloride functionality of this compound makes it a potent acylating agent, suitable for the modification of biomolecules such as peptides. It can be used to acylate the N-terminus of a peptide chain or the side-chain of amino acids with nucleophilic groups (e.g., the ε-amino group of lysine). Such modifications are a common strategy for creating peptide analogues or peptidomimetics with altered properties, such as increased stability, receptor affinity, or cell permeability.

The incorporation of non-standard "oxo" amino acids into peptides is a field of growing interest, as the carbonyl functionality can introduce additional hydrogen bonding opportunities, potentially influencing the peptide's conformation and intermolecular interactions. nih.gov While direct, widespread application of this compound in peptide analogue synthesis is not extensively documented, its chemical reactivity is well-suited for this purpose, offering a route to introduce a unique O-acetylated mandelic acid moiety into peptide structures.

Utility in Pharmaceutical and Agrochemical Synthesis

The role of this compound as a synthetic intermediate is particularly prominent in the fields of medicinal and agricultural chemistry. ontosight.ai Its ability to participate in key bond-forming reactions makes it an essential component in the synthesis of various heterocyclic structures that form the core of many bioactive compounds.

A significant application of reagents structurally related to this compound is in the synthesis of 2-azetidinones (β-lactams) with potential antitubercular activity. niscair.res.inscispace.com In a typical synthetic route, Schiff bases, formed from the condensation of an amine with an aromatic aldehyde, are reacted with an acyl chloride like chloroacetyl chloride in the presence of a base. niscair.res.inscispace.com This reaction proceeds via a [2+2] cycloaddition to form the four-membered β-lactam ring. scispace.com The resulting 2-azetidinone derivatives have been screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. niscair.res.inscispace.com Several synthesized compounds have demonstrated significant inhibition of bacterial growth. scispace.com

| Compound | Substituent (R) | % Inhibition (@ 0.031 µg/mL) |

| Schiff Base 2c | 4-Cl | >90% |

| Schiff Base 2f | 2-NO2 | >90% |

| Schiff Base 2l | 3-NO2 | 97% |

| Azetidinone 3g | 4-N(CH3)2 | Moderate |

| Azetidinone 3i | 2-Cl | Moderate |

This table shows the in vitro antitubercular activity of Schiff bases and 2-azetidinones synthesized using chloroacetyl chloride, a close structural analogue of the title compound, demonstrating the utility of this chemical class against Mycobacterium tuberculosis H37Rv. scispace.com

The synthesis of the β-lactam ring is one of the most important applications of this compound and related acyl chlorides. The Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone method for constructing this critical heterocyclic core found in penicillin and other β-lactam antibiotics. organic-chemistry.orgwikipedia.org

In this reaction, the acyl chloride is treated with a tertiary amine to generate a highly reactive ketene intermediate in situ. This ketene then undergoes cycloaddition with an imine to yield the β-lactam. organic-chemistry.org The substituents on the acyl chloride and the imine ultimately determine the substitution pattern on the final β-lactam ring. organic-chemistry.org The use of this compound allows for the synthesis of β-lactams substituted at the 3-position with a chloro group and an O-acetyl-α-phenyl carbinol moiety, providing access to a wide range of potentially bioactive molecules and novel antibiotics. mdpi.comresearchgate.net

Reagent in Coupling Reactions and Derivatizations

The high reactivity of the acyl chloride group makes this compound an excellent reagent for various derivatization and coupling reactions. It readily reacts with a wide range of nucleophiles to form stable covalent bonds, effectively transferring the O-acetylmandelyl group to other molecules. This is particularly useful for the derivatization of alcohols, phenols, amines, and thiols, converting them into the corresponding esters, amides, and thioesters. Such derivatizations can be used to protect functional groups, alter the solubility or chromatographic behavior of a molecule, or introduce a chiral handle for separation or analysis.

| Nucleophile | Functional Group | Resulting Product | Bond Formed |

| R'-OH (Alcohol) | Hydroxyl | Ester | C-O |

| Ar-OH (Phenol) | Hydroxyl | Ester | C-O |

| R'-NH2 (Amine) | Amino | Amide | C-N |

| R'-SH (Thiol) | Thiol | Thioester | C-S |

This table illustrates the utility of this compound as a derivatizing agent for common nucleophilic functional groups.

Role in Asymmetric Catalysis

While this compound is not typically employed as a catalyst itself, its chiral forms and those of its parent alcohol, 2-chloro-1-phenylethanol (B167369), are highly valuable chiral building blocks in organic synthesis. chemimpex.com The crucial role in asymmetric catalysis, therefore, lies in the enantioselective synthesis of these compounds, rather than their use as catalysts. The production of single-enantiomer 2-chloro-1-phenylethanol derivatives is a key step for the synthesis of various pharmaceuticals, particularly phenethylimidazole antifungal agents. google.com The configuration of this chiral alcohol intermediate is a determining factor for the stereochemistry and biological activity of the final drug. google.com

Research has focused on developing efficient asymmetric catalytic methods to produce these chiral synthons, moving beyond classical resolution techniques which have a maximum theoretical yield of 50%. google.com Biocatalysis, in particular, has emerged as a powerful strategy, offering high stereoselectivity, mild reaction conditions, and cost-effectiveness. google.com

Detailed Research Findings: Biocatalytic Asymmetric Reduction

A prominent application of asymmetric catalysis in this context is the enantioselective reduction of prochiral 2-chloro-1-phenylethanone derivatives to the corresponding chiral (S)-2-chloro-1-phenylethanol derivatives. This transformation is effectively catalyzed by enzymes found in microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and specific carbonyl reductases. google.comresearchgate.net

One documented method utilizes baker's yeast as a whole-cell biocatalyst for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives. google.com This biotransformation has been shown to produce the target chiral alcohols with high yield and excellent enantiomeric excess (ee), significantly simplifying downstream purification processes. google.com The process involves the activation of baker's yeast in a buffered solution with a glucose source, followed by the introduction of the ketone substrate. google.com The reaction proceeds with high stereoselectivity, yielding the (S)-alcohol. google.com

The table below summarizes the results from a study on the biocatalytic reduction of a substituted 2-chloro-1-phenylethanone using this method. google.com

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| 2,2',4'-Trichlorophenylethanone | Baker's Yeast | (S)-2-Chloro-1-(2',4'-dichlorophenyl)ethanol | 62.4% | 93.2% |

Further research has identified specific enzymes capable of this transformation. For instance, a carbonyl reductase from the yeast Yarrowia lipolytica (YlCR) has been shown to efficiently convert α-chloroacetophenone into (R)-2-chloro-1-phenylethanol. researchgate.net This enzyme demonstrates a broad substrate spectrum and can be used with a co-substrate like 2-propanol for cofactor regeneration, making it a versatile tool for producing these valuable chiral intermediates. researchgate.net The use of such purified or over-expressed enzymes can lead to even higher efficiency and selectivity under optimized conditions. researchgate.net

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

Computational methods like Density Functional Theory (DFT) are instrumental in modern chemical research, providing deep insights into molecular geometries, spectroscopic signatures, and electronic properties. Typically, research in this area would involve a multi-faceted approach, starting with the optimization of the molecule's geometry and an analysis of its possible conformations. Following this, simulations of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be performed to correlate theoretical data with experimental findings.

Further investigation would delve into the molecule's electronic structure through molecular orbital analysis. This includes the examination of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability.

In conjunction with FMO analysis, Natural Bond Orbital (NBO) analysis offers a detailed picture of electron delocalization and the stability arising from intramolecular interactions. This method quantifies the interactions between filled and vacant orbitals, providing a basis for understanding the molecule's electronic stability.

Finally, the mapping of the electrostatic potential and charge distribution provides a visual representation of the electron density around the molecule. This is vital for predicting how the molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

However, a comprehensive search of scientific databases reveals a lack of specific studies applying these theoretical and computational methods to this compound. While general principles of computational chemistry can be applied to hypothesize its properties, detailed, peer-reviewed data from DFT calculations, FMO and NBO analyses, and electrostatic potential mapping for this specific compound are not currently available in the public domain. The absence of such dedicated research limits a detailed, evidence-based discussion on its theoretical and computational profile.

Theoretical and Computational Investigations of 2 Chloro 2 Oxo 1 Phenylethyl Acetate

Correlation of Theoretical Predictions with Experimental Data

A comprehensive review of available scientific literature and academic databases reveals a notable absence of published research directly comparing theoretical predictions with experimental data for 2-chloro-2-oxo-1-phenylethyl acetate (B1210297). While computational chemistry, including methods like Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic and structural properties of molecules, and such predictions are often correlated with experimental results from techniques like FT-IR, Raman, and NMR spectroscopy, specific studies undertaking this correlation for 2-chloro-2-oxo-1-phenylethyl acetate have not been identified.

The scientific process of validating computational models relies on the comparison of calculated values (e.g., vibrational frequencies, chemical shifts) with those obtained through empirical measurement. A strong correlation between the theoretical and experimental data lends credence to the computational model, allowing for a more profound understanding of the molecule's electronic structure and behavior.

Typically, such a correlational study would involve:

Computational Modeling: Optimization of the molecular geometry of this compound and calculation of its properties using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Experimental Analysis: Acquisition of spectroscopic data for the compound, such as FT-IR spectra to determine vibrational modes and NMR spectra to determine chemical shifts.

Data Comparison: A direct comparison of the computationally predicted values with the experimentally measured values. This is often presented in data tables, and a scaling factor may be applied to the theoretical data to improve the correlation. The degree of agreement is then discussed, highlighting any significant deviations and their potential sources.

However, as of the latest search, articles containing the necessary data sets—both theoretical and experimental—for this compound are not available. Consequently, the creation of detailed data tables and an in-depth analysis of the correlation for this specific compound is not possible. Further research and publication in this specific area would be required to provide the content for this section.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.